N-(tert-Butoxycarbonyl)-N-methyl-D-tyrosine
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Overview
Description
N-(tert-Butoxycarbonyl)-N-methyl-D-tyrosine is a complex organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a tert-butoxycarbonyl-protected amino group. Its stereochemistry is defined by the (2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-N-methyl-D-tyrosine typically involves multiple steps. One common method includes the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the introduction of the hydroxyphenyl group through a series of reactions such as esterification and reduction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated systems to control reaction parameters precisely. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the synthesis process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-N-methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkoxy group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while nucleophilic substitution can produce various amino acid derivatives.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-N-methyl-D-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-N-methyl-D-tyrosine involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Similar in having a phenyl group with a substituent, but differs in its iodine atom and carboxylic acid group.
4,4’-Dichlorobenzophenone: Shares the phenyl structure but has chlorine atoms and a ketone group instead.
Uniqueness
What sets N-(tert-Butoxycarbonyl)-N-methyl-D-tyrosine apart is its specific stereochemistry and the combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in studies of chiral interactions.
Properties
Molecular Formula |
C15H21NO5 |
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Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,18,19)/t12-/m1/s1 |
InChI Key |
APVBZIOLJVJCLT-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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